molecular formula C8H10ClF2NO B6285068 2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1384079-07-5

2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B6285068
CAS No.: 1384079-07-5
M. Wt: 209.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO It is a derivative of phenylethanolamine, characterized by the presence of two fluorine atoms on the phenyl ring and an amino group on the ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-nitro-1-(3,5-difluorophenyl)ethan-1-ol.

    Reduction: Formation of 2-amino-1-(3,5-difluorophenyl)ethane.

    Substitution: Formation of 2-amino-1-(3,5-dimethoxyphenyl)ethan-1-ol.

Scientific Research Applications

2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of the amino group allows it to act as a ligand for various receptors, potentially modulating their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3,5-difluorophenyl)ethan-1-ol
  • 2-amino-2-(2,4-difluorophenyl)ethan-1-ol
  • 2-amino-2-(2,5-difluorophenyl)ethan-1-ol

Uniqueness

2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility in aqueous solutions, making it more suitable for various applications compared to its free base form.

Properties

CAS No.

1384079-07-5

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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